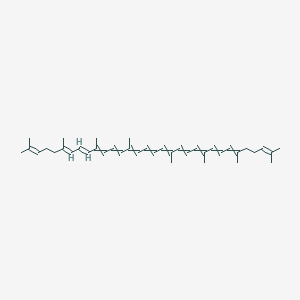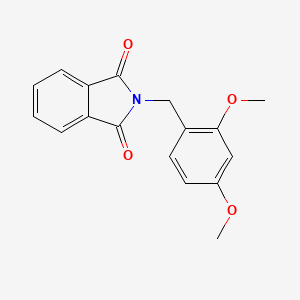![molecular formula C13H16N6O6S B11933840 [(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)
[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety and a sulfamate group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Attachment of the Sugar Moiety: The sugar moiety, specifically a ribose derivative, is attached to the purine base through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.
Introduction of the Sulfamate Group: The sulfamate group is introduced through a reaction with sulfamic acid or its derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Industrial processes focus on optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfamate group to amines.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfonates.
Reduction Products: Amines.
Substitution Products: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in nucleic acid synthesis and metabolism.
Pathways Involved: Inhibition of DNA or RNA polymerases, leading to disruption of nucleic acid synthesis and cell proliferation.
Comparación Con Compuestos Similares
[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate can be compared with other nucleoside analogs such as:
Acyclovir: An antiviral agent with a similar purine base but different sugar moiety.
Zidovudine: An antiretroviral drug with a different mechanism of action.
Gemcitabine: A nucleoside analog used in cancer therapy with a different sugar and base structure.
The uniqueness of this compound lies in its specific structural features and potential therapeutic applications, distinguishing it from other nucleoside analogs.
Propiedades
Fórmula molecular |
C13H16N6O6S |
|---|---|
Peso molecular |
384.37 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C13H16N6O6S/c1-2-3-15-11-8-12(17-5-16-11)19(6-18-8)13-10(21)9(20)7(25-13)4-24-26(14,22)23/h1,5-7,9-10,13,20-21H,3-4H2,(H2,14,22,23)(H,15,16,17)/t7-,9-,10-,13-/m0/s1 |
Clave InChI |
POLPBDAFEJXZGN-PYSAPBNWSA-N |
SMILES isomérico |
C#CCNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)COS(=O)(=O)N)O)O |
SMILES canónico |
C#CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate](/img/structure/B11933762.png)
![4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B11933775.png)
![N-[6-[(3S,6S)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B11933782.png)
![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid](/img/structure/B11933789.png)

![2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)
![(2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11933795.png)

![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)

![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)
![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)

![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)
